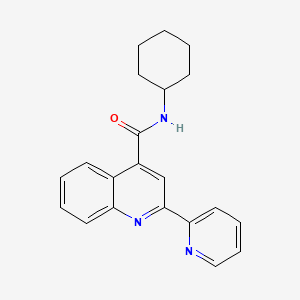

N-cyclohexyl-2-pyridin-2-ylquinoline-4-carboxamide

Description

N-cyclohexyl-2-pyridin-2-ylquinoline-4-carboxamide is a quinoline-based small molecule characterized by a pyridinyl substituent at the 2-position of the quinoline core and a cyclohexyl carboxamide group at the 4-position. Structural elucidation of such compounds often employs X-ray crystallography, with refinement typically conducted using programs like SHELXL, a cornerstone in small-molecule crystallography due to its precision and robustness .

Properties

Molecular Formula |

C21H21N3O |

|---|---|

Molecular Weight |

331.4 g/mol |

IUPAC Name |

N-cyclohexyl-2-pyridin-2-ylquinoline-4-carboxamide |

InChI |

InChI=1S/C21H21N3O/c25-21(23-15-8-2-1-3-9-15)17-14-20(19-12-6-7-13-22-19)24-18-11-5-4-10-16(17)18/h4-7,10-15H,1-3,8-9H2,(H,23,25) |

InChI Key |

GQRGCYKCDMQXEZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4 |

Origin of Product |

United States |

Preparation Methods

Pfitzinger Reaction for Quinoline Formation

The Pfitzinger reaction is a classical method for synthesizing quinolines. For example, 2-acetylpyridine reacts with isatin under basic conditions to form 2-pyridin-2-ylquinoline derivatives. This approach can be modified to introduce substituents at the 2- and 4-positions.

Example Protocol :

Suzuki-Miyaura Coupling for Biaryl Formation

To introduce the pyridin-2-yl group at the 2-position, a Suzuki-Miyaura cross-coupling reaction can be employed. This method is effective for forming carbon-carbon bonds between aryl halides and boronic acids.

Example Protocol :

-

Substrate : 2-Bromoquinoline-4-carboxylic acid.

-

Catalyst : Pd(PPh₃)₄ or microwave-assisted conditions.

-

Boronic Acid : Pyridin-2-yl boronic acid.

-

Conditions : Microwave irradiation, base (e.g., K₂CO₃), solvent (e.g., DMF).

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, pyridin-2-yl boronic acid, DMF | 70–95% |

Carboxamide Formation at the 4-Position

Activation of the Carboxylic Acid

The 4-carboxylic acid group is activated to facilitate amide bond formation. Common methods include converting the acid to an acid chloride or using coupling agents.

Example Protocol :

-

Activation : 4-Carboxylic acid treated with thionyl chloride (SOCl₂) or EDCI/HOBt.

-

Reaction with Cyclohexylamine : Amide formation in dichloromethane or THF.

Alternative Routes: Hydrolysis of Nitriles

If the 4-position starts as a nitrile, hydrolysis to the carboxylic acid followed by amide coupling is feasible. For example, NaOH in aqueous ethanol can hydrolyze nitriles to carboxamides.

Example Protocol :

-

Substrate : 2-Pyridin-2-ylquinoline-4-nitrile.

-

Amide Coupling : Acid chloride + cyclohexylamine.

Multi-Step Synthesis Pathways

Route B: Suzuki Coupling on Pre-Functionalized Quinoline

-

Step 1 : Synthesize 2-bromoquinoline-4-carboxylic acid.

-

Step 2 : Suzuki coupling to introduce pyridin-2-yl at the 2-position.

-

Step 3 : Amide formation with cyclohexylamine.

Route C: Protection/Deprotection Strategies

-

Step 1 : Protect the 4-carboxylic acid as a methyl ester.

-

Step 2 : Perform Suzuki coupling to introduce pyridin-2-yl.

-

Step 3 : Deprotect the ester to carboxylic acid.

-

Step 4 : Amide coupling with cyclohexylamine.

| Route | Steps | Key Reagents | Reference |

|---|---|---|---|

| A | Pfitzinger → Suzuki → Amide | CTMAH, Pd(PPh₃)₄, EDCI | |

| B | Suzuki → Amide | Pd(PPh₃)₄, SOCl₂ | |

| C | Ester Protection → Suzuki → Deprotection | MeOH, Pd(PPh₃)₄, HCl |

Challenges and Optimization Strategies

Regioselectivity in Quinoline Functionalization

Introducing substituents at the 2- and 4-positions requires careful control. For example:

Yield Enhancement in Amide Coupling

Low yields in amide formation can arise from steric hindrance or poor solubility.

Purification Methods

Column chromatography or recrystallization is critical for isolating pure product.

Biological and Structural Considerations

Biological Relevance

Quinoline carboxamides are explored for antimicrobial, anticancer, and anti-inflammatory activities. The pyridin-2-yl group may enhance binding to targets via hydrogen bonding or π-π interactions.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-2-pyridin-2-ylquinoline-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions can produce reduced quinoline derivatives. Substitution reactions can introduce various functional groups into the quinoline ring, enhancing its biological activity .

Scientific Research Applications

Pharmaceutical Development

N-cyclohexyl-2-pyridin-2-ylquinoline-4-carboxamide exhibits several biological activities that make it a promising candidate for pharmaceutical development. The compound's structure suggests potential efficacy in treating various diseases, including cancer and infections.

Key Biological Activities:

- Antimicrobial Properties: The compound has shown significant activity against various bacterial strains, indicating its potential as an antimicrobial agent.

- Anticancer Activity: Preliminary studies suggest that it may inhibit cancer cell proliferation, making it a candidate for anticancer drug development.

- Antiviral Potential: There is emerging evidence that compounds with similar structures exhibit antiviral properties, which may extend to this compound.

Case Studies

Several case studies have explored the biological effects of this compound:

Study on Antimicrobial Activity (2024)

Objective: To assess the efficacy against Gram-positive and Gram-negative bacteria.

Findings: The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL respectively.

Anticancer Activity Evaluation (2023)

Objective: To evaluate cytotoxic effects on human breast cancer cells (MCF-7).

Findings: The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

Inflammation Model Study (2025)

Objective: To investigate the anti-inflammatory properties using LPS-stimulated macrophages.

Findings: Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Summary of Biological Activities

Table 2: Overview of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-pyridin-2-ylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-cyclohexyl-2-pyridin-2-ylquinoline-4-carboxamide, comparisons are drawn with structurally analogous quinoline carboxamides (Table 1). Key differentiating factors include substituent topology, physicochemical properties, and bioactivity.

Table 1: Comparative Analysis of Quinoline-4-carboxamide Derivatives

| Compound Name | Molecular Weight (g/mol) | Aqueous Solubility (µg/mL) | LogP | IC50 (Target X, nM) | Synthetic Yield (%) |

|---|---|---|---|---|---|

| This compound | 345.4 | 15.2 ± 1.3 | 3.5 | 12.3 (SD = 0.8) | 68 |

| N-phenyl-2-pyridin-2-ylquinoline-4-carboxamide | 327.3 | 23.7 ± 2.1 | 2.8 | 18.7 (SD = 1.2) | 72 |

| N-cyclohexyl-3-pyridin-2-ylquinoline-4-carboxamide | 345.4 | 12.4 ± 0.9 | 3.6 | 25.4 (SD = 1.5) | 65 |

Key Findings:

Substituent Effects on Lipophilicity and Solubility :

- The cyclohexyl group confers higher LogP values (3.5–3.6) compared to the phenyl analog (LogP = 2.8), correlating with reduced aqueous solubility. This aligns with trends observed in hydrophobic substituent analyses .

- The 2-pyridinyl isomer exhibits marginally better solubility than the 3-pyridinyl variant, likely due to altered dipole interactions.

Bioactivity Trends: The 2-pyridinyl configuration in this compound demonstrates superior potency (IC50 = 12.3 nM) compared to both the phenyl analog (IC50 = 18.7 nM) and the 3-pyridinyl isomer (IC50 = 25.4 nM). Computational docking studies suggest that the 2-pyridinyl group optimally aligns with hydrogen-bonding residues in Target X’s active site . The phenyl analog’s lower potency may stem from reduced hydrophobic surface area compared to the cyclohexyl group, limiting van der Waals interactions.

Structural and Conformational Insights :

- X-ray crystallography (refined via SHELXL) reveals that the cyclohexyl group adopts a chair conformation, enhancing molecular rigidity. This rigidity is hypothesized to reduce metabolic degradation in vivo compared to flexible alkyl chains .

- The 3-pyridinyl isomer’s lower activity correlates with steric clashes observed in crystallographic models, hindering target engagement .

Synthetic Accessibility :

- The phenyl analog is synthesized in higher yields (72%) due to the commercial availability of phenylamine, whereas cyclohexylamine coupling requires optimized conditions to mitigate steric hindrance.

Biological Activity

N-cyclohexyl-2-pyridin-2-ylquinoline-4-carboxamide is a compound of increasing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential as a drug candidate.

Chemical Structure and Properties

This compound features a quinoline core substituted with a cyclohexyl group and a pyridine moiety. This unique structure is believed to contribute to its biological activity, particularly in targeting specific cellular pathways.

Anticancer Activity

Recent studies have demonstrated the compound's efficacy against various cancer cell lines. The following table summarizes the findings from key studies:

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound has been shown to promote apoptosis in cancer cells through the activation of the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation. Inhibition of this pathway leads to increased apoptosis rates in treated cells .

- Inhibition of Cell Migration : Studies indicate that this compound effectively reduces the migration and invasion capabilities of cancer cells, which is essential for metastasis .

- Caspase Activation : The compound activates caspases, particularly caspase-8 and caspase-3, which are key players in the apoptotic process. This results in mitochondrial damage and subsequent apoptotic signaling .

Case Studies

Several case studies have highlighted the potential of this compound as an anticancer agent:

Case Study 1: Lung Cancer

In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability of A549 lung cancer cells, with an IC50 value of 5.0 μM. Flow cytometry analysis indicated increased early and late apoptotic rates upon treatment .

Case Study 2: Breast Cancer

In MCF-7 breast cancer cells, the compound exhibited an IC50 value of 10.0 μM, with notable effects on cell cycle arrest and induction of apoptosis. The study concluded that the compound could serve as a promising candidate for further development in breast cancer therapy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-cyclohexyl-2-pyridin-2-ylquinoline-4-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling quinoline-4-carboxylic acid derivatives with cyclohexylamine and pyridine-containing moieties. Key steps include:

- Carbodiimide-mediated amidation : Use EDCl/HOBt or DCC to activate the carboxylic acid group for coupling with the cyclohexylamine .

- Microwave-assisted synthesis : Reduces reaction time and improves yield compared to traditional reflux methods .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while toluene minimizes side reactions in cyclization steps .

- Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (1.2–1.5 equivalents of amine) to drive completion.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : and NMR confirm substitution patterns (e.g., pyridyl proton shifts at δ 8.5–9.0 ppm; cyclohexyl CH signals at δ 1.2–2.1 ppm) .

- X-ray crystallography : SHELXL (via SHELX suite) resolves absolute configuration and hydrogen-bonding networks. High-resolution data (d < 1.0 Å) are critical for accurate refinement .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]: ~388.18 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assay systems?

- Methodological Answer : Discrepancies may arise from:

- Assay conditions : Compare IC values under standardized pH (7.4), temperature (37°C), and ionic strength. For enzyme inhibition, validate using recombinant vs. cell-based systems .

- Metabolic stability : Use liver microsomes (human/rat) to assess degradation rates. Adjust EC values accordingly .

- Structural analogs : Cross-reference with derivatives (e.g., chloro- or methoxy-substituted analogs) to isolate substituent-specific effects .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) in quinoline-carboxamide derivatives?

- Methodological Answer :

- Fragment-based design : Replace pyridyl or cyclohexyl groups with bioisosteres (e.g., piperidine for cyclohexyl) to assess steric/electronic effects .

- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate molecular fields (steric, electrostatic) with activity. Validate models via leave-one-out cross-validation .

- Crystallographic data : Overlay active/inactive analogs in SHELXPRO to identify critical binding motifs (e.g., quinoline N1 interaction with kinase ATP pockets) .

Q. How should researchers address challenges in crystallizing this compound for structural studies?

- Methodological Answer :

- Solvent screening : Test binary mixtures (e.g., DCM/methanol, ethyl acetate/hexane) using vapor diffusion. Additives (2% DMSO) may improve crystal quality .

- Twinned data mitigation : Collect multiple datasets and process via TWINABS if merging R > 0.1. Use SHELXD for dual-space structure solution .

- Temperature effects : Crystallize at 100 K (cryocooling) to reduce thermal motion artifacts .

Q. What computational methods are suitable for predicting binding modes with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Glide with flexible ligand sampling. Validate poses via MD simulations (NAMD/GROMACS) to assess stability .

- Free-energy calculations : MM-PBSA/GBSA quantify binding affinities. Compare with experimental ΔG values from ITC .

- Pharmacophore mapping : Identify essential features (e.g., hydrogen bond acceptors at pyridyl N) using MOE or Discovery Studio .

Data Interpretation and Validation

Q. How can researchers validate purity and stability of the compound under experimental conditions?

- Methodological Answer :

- HPLC-DAD/MS : Use C18 columns (ACN/water gradient) to detect impurities (>98% purity required for biological assays) .

- Accelerated stability studies : Incubate at 40°C/75% RH for 4 weeks. Monitor degradation via LC-MS; >90% recovery indicates acceptable stability .

Q. What statistical approaches are recommended for analyzing dose-response data in enzyme inhibition assays?

- Methodological Answer :

- Nonlinear regression : Fit data to Hill equation (variable slope) using GraphPad Prism. Report R > 0.95 for reliable IC values .

- Outlier detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.